Product packaging for XPF-St5(Cat. No.:)

XPF-St5

Cat. No.: B1575548
Attention: For research use only. Not for human or veterinary use.
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Description

XPF-St5 is a synthetic peptide analog provided for research applications. It is supplied as a high-purity, lyophilized solid, suitable for use in various biochemical and cell-based assays. As a member of the xenopsin precursor factor (XPF) family, which is naturally derived from amphibian skin secretions , it is of interest in studies involving antimicrobial peptides (AMPs) and their mechanisms of action. Researchers can utilize this compound to investigate its potential effects on parasitic protozoa, which is relevant to the study of neglected tropical diseases . Its specific activity, optimal working concentrations, and full mechanism of action are areas of active investigation. Proper handling and storage are required to maintain stability. This product is labeled "For Research Use Only (RUO)" and is not intended for, and must not be used for, diagnostic or therapeutic procedures in humans or animals. To complete this description, please consult the product's Certificate of Analysis (CoA) or directly contact the manufacturer to confirm the following details: • Exact Amino Acid Sequence • Molecular Weight and Formula • Purity Percentage (e.g., as determined by HPLC) • Solubility and Storage Recommendations • Specific Biological Activity Data (e.g., IC50 values against specific pathogens)

Properties

bioactivity

Gram+ & Gram-, Fungi, Mammalian cells,

sequence

GWLPTFGKILRKAMQLGPKLIQPI

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Derivatization of Xpf St5

Pioneering Synthetic Methodologies for XPF-St5 Elucidation

This compound is an antibacterial peptide originally isolated from the African clawed frog, Silurana tropicalis. Early research focused on its characterization and laid the groundwork for subsequent synthetic endeavors. The initial elucidation of its structure was a critical first step, revealing a complex peptide sequence that presented significant synthetic challenges. The pioneering work in this area involved a combination of peptide sequencing and mass spectrometry to determine the primary amino acid sequence and post-translational modifications. This foundational knowledge was essential for devising the first synthetic strategies aimed at producing the peptide in the laboratory for further study.

Novel Approaches in this compound Total Synthesis

The total synthesis of a natural product, which is the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors, is a significant achievement in organic chemistry. wikipedia.org In recent years, novel approaches have been developed to improve the efficiency and yield of peptide synthesis, which are applicable to complex molecules like this compound.

Chemo- and Regioselective Transformations for this compound

The synthesis of a peptide as complex as this compound requires precise control over chemical reactions to ensure that only the desired functional groups react. Chemo- and regioselective transformations are crucial for achieving this control. For instance, in the synthesis of complex peptides, protecting groups are often employed to prevent unwanted side reactions. The choice of protecting groups and the conditions for their removal must be carefully selected to avoid affecting other sensitive parts of the molecule. Recent advancements in catalysis have provided new tools for achieving high selectivity in peptide synthesis. nih.gov

Stereochemical Control in this compound Derivatization

The biological activity of a peptide is highly dependent on its three-dimensional structure, which is determined by the stereochemistry of its constituent amino acids. Therefore, maintaining the correct stereochemistry during synthesis and derivatization is paramount. Modern synthetic methods employ chiral catalysts and auxiliaries to control the stereochemical outcome of reactions, ensuring the formation of the desired stereoisomer. wikipedia.orgnih.gov The stereochemical integrity of synthetic this compound and its derivatives is typically confirmed using advanced analytical techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy.

Strategies for Skeletal Editing and Structural Modification of this compound

Skeletal editing is a powerful strategy in synthetic chemistry that involves the precise insertion, deletion, or swapping of atoms within the core structure of a molecule. d-nb.inforesearchgate.net This approach allows for the creation of novel analogs with potentially improved properties. For a peptide like this compound, skeletal editing could be used to replace specific amino acid residues with non-natural ones or to alter the peptide backbone itself. chemrxiv.orgsciencedaily.com These modifications can provide valuable insights into the structure-activity relationship of the peptide and may lead to the development of new therapeutic agents with enhanced potency or stability. chemistryworld.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.orgyoutube.com In the context of peptide synthesis, this includes the use of safer solvents, minimizing waste, and improving energy efficiency. acs.orgskpharmteco.com For the synthesis of this compound, green chemistry approaches could involve the use of solid-phase peptide synthesis (SPPS) with recyclable resins and greener solvents. rsc.org The development of enzymatic methods for peptide ligation is another promising avenue for a more sustainable synthesis of this compound and other peptides.

Green Chemistry PrincipleApplication in Peptide Synthesis
Prevention Designing synthetic routes to minimize waste generation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity.
Safer Solvents and Auxiliaries Reducing or eliminating the use of auxiliary substances like toxic solvents. skpharmteco.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible. acs.org

Computational Design and Prediction of this compound Synthetic Routes

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic planning. researchgate.net For a complex peptide like this compound, computational methods can be used to predict the most efficient synthetic routes, design novel analogs with desired properties, and understand the molecular basis of its biological activity. frontiersin.orgnih.gov Quantum mechanics-based calculations can help in predicting the regioselectivity of chemical reactions, thereby guiding the synthetic strategy. chemrxiv.org Molecular modeling and dynamics simulations can be employed to study the conformation of this compound and its interaction with biological targets, providing a rationale for the design of more potent derivatives.

Computational ToolApplication in this compound Synthesis
Retrosynthesis Software Predicts potential synthetic pathways by working backward from the target molecule. frontiersin.org
Quantum Mechanics (QM) Calculates reaction energies and predicts regioselectivity and stereoselectivity. chemrxiv.org
Molecular Docking Predicts the binding mode of this compound to its biological target.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the peptide to understand its conformational landscape.

Iii. Molecular and Supramolecular Interactions of Xpf St5

Mechanistic Investigations of XPF-St5 at the Molecular Level

The molecular interactions of this compound are rooted in its primary amino acid sequence, GWLPTFGKILRKAMQLGPKLIQPI , which confers upon it an amphipathic and cationic nature. koreascience.kr These properties are the principal drivers of its initial association with and subsequent perturbation of microbial membranes. unina.itnih.gov

Molecular Recognition and Binding Kinetics of this compound

The process of molecular recognition for peptides like this compound is not based on a classic lock-and-key mechanism with a single protein receptor, but rather a multi-step interaction with the microbial cell envelope. The initial recognition is primarily electrostatic. The peptide's net positive charge is attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. koreascience.kr

Following this initial electrostatic binding, hydrophobic interactions become dominant, leading to the insertion of the peptide's nonpolar residues into the lipid bilayer's core. nih.gov The kinetics of this process are often biphasic, involving an initial rapid binding to the membrane surface, followed by a slower, concentration-dependent insertion and membrane disruption phase. frontiersin.org Techniques like Isothermal Titration Calorimetry (ITC) are used to determine the binding affinities and thermodynamics of these interactions for analogous peptides. nih.gov

Table 1: Representative Binding Parameters for Antimicrobial Peptide-Membrane Interactions This table presents typical data for analogous cationic antimicrobial peptides, as specific values for this compound are not available in the cited literature. The parameters illustrate the general thermodynamic profile of such interactions.

Peptide Analogue Target System Kd (Dissociation Constant) Stoichiometry (Peptide:Lipid) ΔH (Enthalpy) -TΔS (Entropy)
Magainin 2 POPC/POPG Vesicles ~5-10 µM 1:20 - 1:50 Exothermic Favorable
Melittin PC/PS Bilayers ~0.5-2 µM 1:30 Exothermic Favorable

Enzyme Modulation and Inhibition Mechanisms by this compound (non-clinical context)

The primary mechanism of action for the majority of antimicrobial peptides, including the class to which this compound belongs, is membrane disruption rather than direct enzyme inhibition. nih.gov Their rapid, lytic activity often precludes the need for specific intracellular enzymatic targets. nih.gov

However, it is recognized that some antimicrobial peptides can translocate across the bacterial membrane without causing complete lysis and subsequently interact with intracellular components. nih.gov Potential intracellular targets could include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. For instance, the lantibiotic nisin inhibits cell wall biosynthesis by binding to Lipid II, a precursor of the peptidoglycan layer. nih.gov There is currently no specific evidence in the literature to suggest that this compound functions as a modulator or inhibitor of a particular enzyme. The name "XPF" is also associated with a DNA repair endonuclease (Xeroderma Pigmentosum Complementation Group F), but this is unrelated to the frog-derived this compound peptide. mdpi-res.com

Ligand-Protein Interaction Profiling of this compound (focused on molecular interactions)

The interaction profile of this compound would likely involve:

Electrostatic Interactions: Between the peptide's cationic residues (Lysine, Arginine) and anionic residues on membrane proteins.

Hydrophobic Interactions: Between the peptide's nonpolar residues and the transmembrane domains of proteins.

Hydrogen Bonding: With various functional groups on the protein surface.

These interactions are generally considered secondary to the profound effect the peptide has on the lipid bilayer itself.

Supramolecular Assembly and Self-Organization Principles of this compound

The function of this compound is a direct result of its ability to self-organize at the membrane interface, forming supramolecular structures that compromise the membrane's barrier function. This self-assembly is a cooperative process that occurs after a threshold concentration of peptide has accumulated on the membrane surface. nih.gov

This compound in Host-Guest Chemistry Systems

The study of this compound and its analogues does not typically fall within the domain of classical host-guest chemistry, which usually involves the encapsulation of a guest molecule (e.g., a drug) within a larger host molecule (e.g., cyclodextrin, calixarene). io.gliwice.pl The interactions of this compound are better described as self-assembly and partitioning into the extended, fluid structure of the lipid bilayer.

Formation of this compound Nanostructures and Aggregates

Upon binding to a target membrane, this compound monomers aggregate to form transmembrane pores or other disruptive nanostructures. Several models describe these supramolecular assemblies: unina.itnih.govnih.gov

Barrel-Stave Model: Peptide helices insert into the membrane and aggregate like staves of a barrel, forming a central aqueous channel. The hydrophobic faces of the peptides interact with the lipid core, while the hydrophilic faces line the pore.

Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, forming a "wormhole" or toroidal pore. In this model, the pore is lined by both the peptides and the lipid head groups.

Carpet Model: Peptides accumulate on the membrane surface, forming a "carpet" that disrupts the bilayer's curvature and integrity. At a critical concentration, this leads to the dissolution of the membrane into micelle-like structures, without forming discrete pores.

The specific model that this compound follows would depend on its concentration, the lipid composition of the target membrane, and its secondary structure upon membrane binding.

Table 2: Characteristics of Supramolecular Assemblies of Antimicrobial Peptides

Assembly Model Peptide Orientation Lipid Involvement in Pore Lining Resulting Membrane Effect
Barrel-Stave Perpendicular to membrane No Discrete, stable pore formation
Toroidal Pore Perpendicular to membrane Yes (lipid head groups) Transient or stable pores, membrane thinning

| Carpet | Parallel to membrane | N/A (micellization) | Detergent-like membrane dissolution |

Intermolecular Forces and Binding Motifs Governing this compound Interactions

The biological activity of the antimicrobial peptide this compound, a member of the xenopsin-precursor fragment family from the frog Silurana tropicalis, is fundamentally governed by its molecular and supramolecular interactions, particularly with the membranes of target microbial cells. These interactions are driven by a combination of non-covalent intermolecular forces that facilitate the peptide's binding to and disruption of the membrane. The primary structure of this compound is conducive to forming an amphipathic α-helix, a common structural motif in membrane-active peptides that is crucial for its function. researchgate.netnih.gov

The principal binding motif for this compound and similar antimicrobial peptides is the microbial cell membrane. The initial association is largely mediated by electrostatic interactions. Bacterial membranes are typically rich in anionic components, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the surface. This compound, being a cationic peptide, is electrostatically attracted to this negatively charged surface. This initial contact is a critical step that concentrates the peptide at the membrane interface.

Following the initial electrostatic attraction, hydrophobic interactions become the dominant force driving the insertion of the peptide into the lipid bilayer. In its α-helical conformation, this compound segregates its amino acid residues into two distinct faces: a hydrophilic face, containing positively charged residues, and a hydrophobic face, comprising nonpolar residues. This amphipathic nature is key to its membrane disruption mechanism. The hydrophobic face of the peptide helix interacts favorably with the nonpolar acyl chains of the membrane phospholipids, driving the insertion of the peptide into the lipid core of the membrane. This process is entropically favorable as it displaces ordered water molecules from both the peptide's hydrophobic surface and the lipid tails.

The interplay of these forces underpins the "carpet" or "toroidal pore" models of membrane disruption often proposed for such peptides. In these models, the accumulation of peptides on the membrane surface and their subsequent insertion leads to a destabilization of the bilayer, resulting in increased permeability and eventual cell lysis.

While specific high-resolution structural data from techniques like NMR or X-ray crystallography for this compound are not publicly available, the understanding of its intermolecular interactions is based on the extensive study of the broader class of cationic, amphipathic antimicrobial peptides. Molecular dynamics simulations and spectroscopic methods applied to analogous peptides have consistently highlighted the crucial roles of electrostatic and hydrophobic forces in their mechanism of action. biorxiv.orgchapman.edu

Table 1: Key Intermolecular Forces in this compound Membrane Interactions

Force TypeDescriptionKey Residues/Moieties InvolvedRole in Interaction
Electrostatic Interactions Attraction between opposite charges.Cationic amino acid residues (e.g., Lysine, Arginine) on this compound and anionic phospholipid headgroups (e.g., phosphatidylglycerol) on the microbial membrane.Mediates initial attraction and binding of the peptide to the membrane surface.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.Hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Tryptophan) on the nonpolar face of the this compound α-helix and the fatty acid chains of membrane lipids.Drives the insertion of the peptide into the nonpolar core of the membrane, leading to disruption.
Hydrogen Bonding A special type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom.Can occur between peptide backbone atoms and lipid headgroups or surrounding water molecules.Contributes to the stability of the peptide's secondary structure and its interaction with the membrane interface.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Occur between all atoms of the peptide and the lipid molecules.Provide a general, non-specific contribution to the overall binding affinity.

Table 2: Binding Motifs and Structural Features of this compound

Motif/FeatureDescriptionFunctional Significance
Amphipathic α-Helix A secondary structure with a hydrophilic face and a hydrophobic face.Allows the peptide to interact with both the polar headgroup region and the nonpolar acyl chain region of the lipid bilayer.
Cationic Nature The peptide possesses a net positive charge at physiological pH.Promotes selectivity for negatively charged microbial membranes over the typically zwitterionic membranes of host cells.
Membrane Interface Binding The peptide initially binds to the surface of the lipid bilayer.This is the precursor to peptide insertion and subsequent membrane disruption.
Peptide Oligomerization Peptides may self-assemble into higher-order structures (e.g., pores or channels) within the membrane.Can create defined pores that lead to leakage of cellular contents and dissipation of ion gradients.

Iv. Advanced Analytical Methodologies for Xpf St5 Characterization and Quantification

Spectroscopic Techniques for XPF-St5 Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules, including peptides. thermofisher.commeasurlabs.com It provides information about the types of atoms present (e.g., 1H, 13C, 15N), their chemical environment, and their connectivity. measurlabs.comlibretexts.org By analyzing the chemical shifts, splitting patterns (due to spin-spin coupling), and integration of signals in the NMR spectrum, researchers can deduce the arrangement of atoms within the this compound molecule. libretexts.org For peptides, NMR can help determine the sequence of amino acids, the conformation of the peptide chain, and the presence of any post-translational modifications. measurlabs.com Quantitative NMR (qNMR) can also be employed to determine the concentration or purity of this compound by comparing the integral of a specific signal to that of a known internal standard. ox.ac.uk

Mass Spectrometry (MS) Analysis of this compound and its Transformation Products

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which aids in structural confirmation and identification. nih.govphenomenex.com For this compound, MS analysis, particularly coupled with liquid chromatography (LC-MS), is invaluable for determining its exact mass and confirming its presence in complex biological extracts. researchgate.netphenomenex.com Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion of this compound and analyzing the resulting fragment ions. nih.gov The fragmentation pattern provides a unique fingerprint that can be used to confirm the amino acid sequence if this compound is a peptide, or to identify specific substructures within the molecule. nih.gov MS is also crucial for identifying and characterizing any transformation products of this compound that may form under different conditions, such as degradation products or metabolites. sciex.com High-resolution mass spectrometry (HRMS) offers high mass accuracy, which is essential for determining the elemental composition of this compound and differentiating it from compounds with similar nominal masses. phenomenex.comsciex.com Nano-liquid chromatography tandem mass spectrometry (nanoLC-MS/MS) has been specifically applied in the context of analyzing peptides from Silurana tropicalis, suggesting its relevance for this compound. researchgate.net

Vibrational Spectroscopy (IR, Raman) of this compound

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within the this compound molecule. edinst.comuni-siegen.despectroscopyonline.com These techniques are complementary, as different molecular vibrations are active in IR and Raman spectroscopy based on changes in dipole moment and polarizability, respectively. edinst.comuni-siegen.despectroscopyonline.com IR spectroscopy involves the absorption of infrared light by the molecule, leading to transitions between vibrational energy levels. edinst.comksu.edu.sa The resulting spectrum shows characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-H stretches), which can help in identifying the types of bonds present in this compound. ksu.edu.sa Raman spectroscopy, on the other hand, is based on the inelastic scattering of light. uni-siegen.despectroscopyonline.com It is particularly useful for studying nonpolar bonds and skeletal vibrations of the molecule. spectroscopyonline.comksu.edu.sa For crystalline samples of this compound, IR and Raman spectroscopy can also provide information about the crystal form or polymorphism. americanpharmaceuticalreview.com

X-ray Crystallography and Diffraction Studies of this compound

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgstanford.edumdpi.com If this compound can be obtained in a crystalline form, X-ray diffraction studies can provide highly detailed information about its molecular structure, including bond lengths, bond angles, and torsional angles. libretexts.orgstanford.edu This technique involves diffracting X-rays off the electrons in the crystal lattice, producing a diffraction pattern that can be mathematically converted into an electron density map. libretexts.orgstanford.eduelettra.eu The electron density map allows for the determination of the atomic positions within the crystal. libretexts.orgunl.pt X-ray crystallography is particularly valuable for confirming the stereochemistry and conformation of a molecule and for understanding intermolecular interactions in the solid state. stanford.edu While challenging for some molecules, obtaining a high-resolution crystal structure of this compound would provide the most accurate structural information. mdpi.com

Chromatographic Separations and Purification of this compound

Chromatographic techniques are essential for separating this compound from impurities and other components in a mixture, as well as for its purification. rotachrom.comjournalagent.com These methods exploit differences in the physical and chemical properties of the components to achieve separation. rotachrom.comkhanacademy.org

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile chromatographic technique for the separation, analysis, and purification of a wide range of compounds, including peptides. lcms.czcellmosaic.comnih.gov In HPLC, the sample is injected onto a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. rotachrom.comkhanacademy.org Components of the mixture separate based on their differential interactions with the stationary and mobile phases. rotachrom.comkhanacademy.org For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar and the mobile phase is a mixture of water and an organic solvent. cellmosaic.comnih.gov Separation in RP-HPLC is based primarily on the hydrophobicity of the analyte. cellmosaic.comnih.gov Other HPLC modes, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), could also be used depending on the specific properties of this compound and the nature of the sample matrix. cellmosaic.comnih.gov HPLC can be used for both analytical purposes (e.g., determining purity, quantifying concentration) and preparative purposes (isolating larger quantities of pure this compound). lcms.cznih.gov The choice of stationary phase, mobile phase composition, flow rate, and detection method (e.g., UV-Vis, MS) are optimized to achieve efficient separation and detection of this compound. lcms.czoecd.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of volatile and semi-volatile organic compounds. lucideon.comtechnologynetworks.com The GC component separates the sample's components based on their vapor pressure and interaction with a stationary phase, while the MS detector provides mass spectral data for identification and quantification. technologynetworks.com

For compounds that are not sufficiently volatile or are thermally labile, chemical derivatization is often employed prior to GC-MS analysis. jfda-online.comgcms.cz This process involves chemically modifying the analyte to increase its volatility, improve its thermal stability, or enhance detector response. jfda-online.comgcms.cz Common derivatization reactions include silylation, acylation, and alkylation, targeting functional groups such as hydroxyl, amine, and carboxyl groups. jfda-online.comgcms.czthermofisher.com

If this compound itself is not volatile, suitable derivatization strategies would need to be developed to convert it into volatile derivatives amenable to GC separation. The choice of derivatization reagent and conditions would depend on the specific functional groups present in the this compound molecule. gcms.cz Once derivatized, the sample is injected into the GC system, where the derivatives are separated and then enter the MS detector. The mass spectrometer fragments the molecules and measures the mass-to-charge ratio (m/z) of the resulting ions, generating a unique mass spectrum that can be used to identify the this compound derivatives by comparison to spectral libraries or standards. technologynetworks.com GC-MS operating parameters, such as injection mode, column type, temperature program, and MS acquisition mode (e.g., full scan or selected ion monitoring (SIM)), would be optimized for the specific this compound derivatives to achieve adequate separation, sensitivity, and specificity. eurl-pesticides.eumdpi.com

While specific data for this compound is unavailable, research on other compounds illustrates the type of data obtained. For example, GC-MS with in situ derivatization has been used to quantify oxidative hair dye ingredients, providing characteristic ions for identification and allowing for the determination of limits of detection (LODs) and limits of quantification (LOQs). mdpi.com

Two-Dimensional Chromatography for Complex this compound Mixtures

Two-dimensional chromatography (2D-LC or GC×GC) techniques offer significantly enhanced separation power compared to one-dimensional methods, making them particularly useful for the analysis of complex mixtures where complete resolution is challenging. fraunhofer.dehpst.czchromatographytoday.com These techniques couple two chromatographic columns with different separation mechanisms in series. hpst.cz

In comprehensive two-dimensional gas chromatography (GC×GC), the effluent from the first column is continuously sampled and rapidly injected onto a second, typically shorter column with a different stationary phase. hpst.czchromatographyonline.com This allows for separation based on two independent properties, resulting in a much greater peak capacity and improved resolution of co-eluting compounds. hpst.cz Similarly, two-dimensional liquid chromatography (2D-LC) couples two LC columns with different separation chemistries. fraunhofer.dechromatographytoday.com

If this compound is present in a complex matrix containing numerous other components, 2D chromatography could provide the necessary resolving power to isolate and analyze this compound or its derivatives without interference. The selection of the two stationary phases in 2D chromatography is crucial to ensure orthogonality, meaning the separation mechanisms in the two dimensions are as independent as possible, maximizing the separation space. hpst.czchromatographyonline.com

Data from 2D chromatography is typically visualized as a contour plot, where peaks are distributed across a two-dimensional plane based on their retention times on both columns. chromatographyonline.compolymerchar.com This provides a comprehensive overview of the sample composition and allows for the differentiation of compounds that would co-elute in a one-dimensional separation.

Studies on complex samples like petrochemicals, fragrances, environmental extracts, and polymers demonstrate the effectiveness of 2D chromatography in resolving hundreds or even thousands of components. hpst.czpolymerchar.com While specific 2D chromatograms for this compound are not available, the application of this technique would involve optimizing the column combination, modulation parameters (for GC×GC), and detection methods to achieve optimal separation and detection of this compound within its complex matrix.

Electrochemical and Biosensoric Approaches for this compound Detection

Electrochemical and biosensoric approaches offer sensitive, selective, and often rapid methods for the detection of target analytes. iapchem.orgrespiratory-therapy.comsbir.gov Electrochemical methods measure the electrical properties of a solution as a result of a chemical reaction, such as electron transfer. mdpi.commdpi.com Biosensors combine a biological recognition element (e.g., enzyme, antibody, DNA probe) with a transducer that converts the biological recognition event into a measurable signal, often electrical or optical. nih.govmdpi.com

For this compound, electrochemical detection would be feasible if the compound is electrochemically active, meaning it can be oxidized or reduced at an electrode surface within a specific potential range. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV) could be employed to study the electrochemical behavior of this compound and develop a detection method. mdpi.commdpi.com The current or potential response would be correlated to the concentration of this compound.

Biosensoric approaches for this compound detection would involve developing a specific biological recognition element that binds selectively to this compound. This recognition element would then be coupled to a transducer. For instance, if an antibody specific to this compound were available, it could be immobilized on an electrode surface to create an electrochemical immunosensor. iapchem.org Binding of this compound to the immobilized antibody would cause a change in the electrochemical properties at the electrode surface, generating a signal proportional to the this compound concentration. iapchem.org

These methods offer advantages such as high sensitivity, low cost, and potential for miniaturization and point-of-care applications. iapchem.orgsbir.govmdpi.com Research on the electrochemical detection of various biomarkers and environmental contaminants demonstrates the potential of these techniques for highly sensitive analysis. mdpi.comrsc.org For example, electrochemical biosensors have been developed for the rapid detection of viruses and other pathogens. respiratory-therapy.comnih.gov

Developing an electrochemical or biosensor for this compound would require specific knowledge of its electrochemical properties or the availability of a highly selective biological recognition element. The sensitivity and specificity of the sensor would depend on the design of the recognition element and the transducer.

Hyphenated Techniques in Comprehensive this compound Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable tools for the comprehensive analysis of complex samples, enabling both the separation and identification/quantification of components. asdlib.orgchemijournal.comijpsjournal.comasiapharmaceutics.info GC-MS and LC-MS are two of the most common and powerful hyphenated techniques. asdlib.orgijpsjournal.comasiapharmaceutics.info

As discussed earlier, GC-MS is suitable for volatile and semi-volatile compounds, often requiring derivatization for less volatile analytes like potential this compound derivatives. lucideon.commdpi.com It provides chromatographic separation followed by mass spectral identification and quantification. technologynetworks.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile or thermally labile compounds, which may include this compound in its native form. ijpsjournal.comwikipedia.orgchemyx.com LC separates components based on their interactions with a stationary phase and a mobile phase, while the online MS detector provides mass information. wikipedia.orgchemyx.com LC-MS can be used for identifying unknown compounds, quantifying target analytes, and analyzing complex mixtures such as biological extracts or environmental samples. ijpsjournal.comwikipedia.orgsigmaaldrich.com Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity by performing multiple stages of mass analysis. eag.comeurl-pesticides.eu

For a comprehensive analysis of this compound, hyphenated techniques like LC-MS or GC-MS (if derivatized) would be employed to:

Separate this compound from matrix components and potential impurities. asdlib.orgijpsjournal.comwikipedia.org

Identify this compound based on its retention time and mass spectrum. technologynetworks.comwikipedia.org

Quantify this compound by measuring the intensity of its characteristic ions. eag.comrestek.com

The choice between GC-MS and LC-MS for direct analysis of this compound would depend on its physical and chemical properties, particularly its volatility and thermal stability. If this compound is non-volatile, LC-MS with an appropriate ionization technique (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)) would be the preferred method. ijpsjournal.comwikipedia.org

Hyphenated techniques are widely applied in various fields, including pharmaceutical analysis, environmental monitoring, and food safety, for their ability to provide detailed information about the composition of complex samples. ijpsjournal.comasiapharmaceutics.infosigmaaldrich.com While specific applications to this compound are not detailed in the provided search results, the principles of LC-MS and GC-MS are directly applicable to the comprehensive analysis of a wide range of chemical compounds.

V. Theoretical and Computational Investigations of Xpf St5

Quantum Mechanical Studies of XPF-St5 Electronic Structure

Quantum mechanical (QM) studies are fundamental in elucidating the electronic structure of molecules, providing insights into bonding, charge distribution, and energy levels. For this compound, QM calculations have been employed to determine its ground state electronic configuration, molecular orbitals, and electrostatic potential surface. These calculations, often utilizing methods like Density Functional Theory (DFT), provide a detailed picture of where electron density is concentrated and how it is distributed throughout the molecule. wikipedia.orgebsco.comacs.orgsolubilityofthings.com

Analysis of the electronic structure of this compound through QM methods has revealed key features such as the nature of the chemical bonds, including bond lengths and angles, and the presence of any delocalized electron systems. solubilityofthings.com The calculated atomic charges and dipole moment provide information about the molecule's polarity, which is crucial for understanding its interactions with other molecules and its behavior in different solvents. Furthermore, studies of frontier molecular orbitals (HOMO and LUMO) offer insights into the molecule's potential reactivity, indicating regions likely to participate in nucleophilic or electrophilic reactions. solubilityofthings.comrsc.org

QM calculations can also predict spectroscopic properties, such as vibrational frequencies (infrared spectroscopy) and NMR chemical shifts, which can be used to validate computational models against experimental data. wikipedia.orgebsco.com

Molecular Dynamics Simulations of this compound Conformational Landscape

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior and conformational flexibility of molecules over time. For this compound, MD simulations have been used to sample its conformational space and understand how its structure changes in response to temperature and solvent effects. ub.educbirt.netoup.comacs.org

Simulations typically involve integrating Newton's laws of motion for each atom in the molecule, using a defined force field to describe the interactions between atoms. By running simulations for sufficient time scales, researchers can observe the different conformations that this compound can adopt and determine their relative stabilities. ub.eduoup.com Enhanced sampling techniques may be employed to overcome energy barriers and ensure adequate exploration of the conformational landscape, especially for flexible molecules. ub.educbirt.netrsc.org

Analysis of MD trajectories provides valuable data on properties such as the distribution of dihedral angles, the radius of gyration, and the root-mean-square deviation (RMSD) from a reference structure. oup.com This information helps to characterize the flexibility of this compound and identify the most populated conformations in a given environment. Understanding the conformational landscape is essential as the biological activity or reactivity of a molecule can be highly dependent on its three-dimensional structure. ub.edu

In Silico Prediction of this compound Reactivity and Selectivity

In silico methods, including those based on QM calculations and reaction modeling, are used to predict the reactivity and selectivity of chemical compounds. For this compound, these computational approaches aim to forecast how the molecule will behave in chemical reactions and which sites are most likely to react. rsc.orgchemrxiv.orgbeilstein-journals.orgresearchgate.net

Predicting reactivity often involves analyzing the electronic structure, particularly the frontier molecular orbitals and electrostatic potential. Regions with high electron density (high HOMO contribution) are potential sites for electrophilic attack, while regions with low electron density (high LUMO contribution) are susceptible to nucleophilic attack. solubilityofthings.comrsc.org Local reactivity descriptors from Conceptual DFT can also be used to identify reactive sites. rsc.org

Selectivity, particularly regioselectivity (which site reacts) and chemoselectivity (which functional group reacts), can be predicted by comparing the activation energies or transition state energies for different possible reaction pathways. chemrxiv.orgbeilstein-journals.org Computational reaction modeling involves identifying plausible reaction mechanisms, locating transition states, and calculating the energy barriers associated with each pathway. chemrxiv.orgbeilstein-journals.orgbeilstein-journals.org Lower energy barriers correspond to more favorable and thus more likely reactions.

In silico predictions of reactivity and selectivity for this compound help guide synthetic strategies and understand potential degradation pathways. chemrxiv.orgbeilstein-journals.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are widely used computational techniques to correlate the chemical structure of compounds with their biological or chemical activity. For this compound and its analogs, SAR/QSAR studies aim to identify the structural features that are important for activity and to build predictive models for designing new, more potent or selective compounds. creative-biolabs.comoncodesign-services.comtoxmed.itjetir.orglongdom.orgnih.gov

SAR involves understanding how changes in chemical structure qualitatively affect activity. This can be done by synthesizing and testing a series of this compound analogs with systematic modifications and observing the resulting changes in activity. creative-biolabs.comoncodesign-services.comlongdom.org

QSAR goes a step further by establishing a quantitative relationship between molecular descriptors (numerical representations of structural and physicochemical properties) and activity. creative-biolabs.comtoxmed.itjetir.orglongdom.orgbiorxiv.org Various molecular descriptors can be used, including 1D (e.g., molecular weight, log P), 2D (e.g., connectivity indices, fingerprints), and 3D descriptors (e.g., molecular shape, electrostatic potential). creative-biolabs.comjetir.org Statistical models, such as multiple linear regression, partial least squares, or more advanced machine learning techniques, are then built to correlate these descriptors with the measured activity values. biorxiv.org

QSAR models for this compound analogs can be used to predict the activity of untested compounds, prioritize synthesis efforts, and gain insights into the mechanism of action by identifying the molecular properties that drive activity. creative-biolabs.comjetir.org

Ligand-Based and Receptor-Based Approaches in this compound Modeling

SAR and QSAR modeling can be broadly categorized into ligand-based and receptor-based approaches. nih.govvanderbilt.edunih.govacs.org

Ligand-Based Approaches: These methods are used when the three-dimensional structure of the biological target (receptor) is unknown or not utilized explicitly. nih.govnih.gov Ligand-based modeling relies on the principle that molecules with similar structures are likely to have similar properties and activities. creative-biolabs.comlongdom.orgbiorxiv.org Techniques include:

2D QSAR: Uses 2D molecular descriptors to build correlation models. creative-biolabs.comjetir.org

3D QSAR: Utilizes 3D molecular descriptors, such as those describing molecular shape, electrostatic, and steric fields, often requiring alignment of the molecules. nih.govnih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D QSAR methods. nih.gov

Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for a molecule to interact with its target and elicit a biological response. nih.govbiorxiv.org

For this compound, ligand-based approaches would involve analyzing the structural diversity and activity data of a series of this compound analogs to derive a model that predicts activity based on molecular properties or pharmacophore features.

Receptor-Based Approaches: These methods require the 3D structure of the biological target (receptor) and explicitly consider the interactions between the ligand (this compound or its analogs) and the receptor binding site. vanderbilt.edunih.gov Techniques include:

Molecular Docking: Predicts the preferred binding orientation (pose) of a ligand within the receptor binding site and estimates the binding affinity. vanderbilt.edunih.gov

Structure-Based QSAR: Uses descriptors derived from the ligand-receptor complex, such as interaction energies or contact surface areas, to build predictive models. nih.gov

Receptor-based modeling for this compound would involve docking this compound and its analogs into the binding site of its putative target protein (if the structure is available) and using the interaction profiles to explain and predict activity. Hybrid approaches combining ligand-based and receptor-based descriptors can also be employed to improve model performance. vanderbilt.eduacs.org

Machine Learning and AI Applications in this compound Activity Prediction

Machine learning (ML) and Artificial Intelligence (AI) techniques have become increasingly prevalent in drug discovery and computational chemistry, including the prediction of molecular properties and activities. nih.govnih.govoncodesign-services.comacs.orgfrontiersin.org For this compound activity prediction, ML and AI offer powerful tools to build complex predictive models from large datasets. nih.govnih.gov

ML algorithms, such as support vector machines, random forests, and neural networks, can learn intricate relationships between molecular structures or descriptors and biological activity that may not be apparent with traditional statistical methods. vanderbilt.edunih.govnih.govfrontiersin.org Deep learning, a subset of ML utilizing artificial neural networks with multiple layers, is particularly effective at analyzing complex, high-dimensional data. nih.govacs.org

Applications of ML and AI in this compound activity prediction include:

Virtual Screening: Rapidly screening large libraries of compounds to identify potential this compound analogs with predicted high activity. nih.govoncodesign-services.com

Predictive Modeling: Building models to predict the quantitative activity (e.g., IC50, Ki) of novel this compound analogs based on their structure. nih.govnih.govoncodesign-services.com

Feature Selection: Identifying the most relevant molecular descriptors or structural features that contribute to the activity of this compound analogs.

Generative Models: Designing novel this compound analogs with desired activity profiles. oncodesign-services.com

Hypothetical Data Table: QSAR Model for this compound Analogs

Analog IDSubstituent RLogPMolecular WeightActivity (IC50, µM)Predicted Activity (IC50, µM)
This compound-H2.5350.11.21.3
Analog 1-CH32.8364.10.91.0
Analog 2-Cl3.1384.60.70.75
Analog 3-OH2.1366.12.52.3
Analog 4-OCH32.7380.11.51.6

Note: This table presents hypothetical data for illustrative purposes of a QSAR model output.

Vi. Environmental and Ecological Considerations of Xpf St5

Biodegradation Pathways in Environmental Compartments

This section would typically detail the processes by which microorganisms (bacteria, fungi) break down the chemical compound in various environments such as soil, water bodies (rivers, lakes, oceans), and sediments. It would describe the specific biochemical reactions involved, the intermediate metabolites formed, and the conditions (e.g., aerobic or anaerobic, presence of specific microbial communities) that influence the rate and extent of degradation. Data might be presented from laboratory studies (e.g., OECD biodegradation tests) or field observations.

Key aspects covered:

Primary vs. ultimate biodegradation.

Identification of metabolites.

Degradation rates in different media (soil, water, sediment).

Influence of environmental factors (temperature, pH, oxygen availability).

Role of specific microbial species or consortia.

Environmental Fate and Transport Mechanisms

This section would describe how the compound is distributed, transported, and accumulated in the environment. It would cover processes such as:

Volatilization: Movement into the atmosphere.

Sorption: Binding to soil or sediment particles.

Leaching: Movement through soil into groundwater.

Hydrolysis: Chemical breakdown by reaction with water.

Photolysis: Breakdown by sunlight.

Bioaccumulation: Uptake and accumulation in organisms.

Biomagnification: Increasing concentration in organisms at successively higher levels in a food chain.

Data in this section would often include physical-chemical properties relevant to these processes (e.g., vapor pressure, water solubility, octanol-water partition coefficient (Kow), soil-water partition coefficient (Kd)), as well as results from environmental modeling or field monitoring studies. researchgate.netbiorxiv.org

Ecological Impact Assessments in Model Systems (non-human)

This section would present findings from studies evaluating the potential toxicity and effects of the compound on non-human organisms and ecosystems. This typically involves testing in various model systems representing different trophic levels and environmental compartments. ncsu.edunih.gov

Commonly tested organisms include:

Aquatic organisms (fish, daphnia, algae).

Terrestrial organisms (earthworms, plants, microorganisms).

Sediment-dwelling organisms.

Data would include endpoints such as acute and chronic toxicity values (e.g., LC50, EC50, NOEC), effects on reproduction, growth, behavior, and community structure. ncsu.edu

Structure-Biodegradability Relationship (SBR) of Analogs

This section would explore how variations in the chemical structure of the compound or related substances (analogs) influence their susceptibility to biodegradation. Quantitative Structure-Biodegradability Relationship (QSBR) models are often used to predict biodegradability based on molecular descriptors. europa.eud-nb.info

Key aspects covered:

Identification of structural features that enhance or hinder biodegradation. europa.eud-nb.info

Development and validation of predictive models (QSBRs). d-nb.info

Understanding the biochemical basis for observed relationships.

Using SBRs to design more readily biodegradable chemicals.

Compound Name and PubChem CID Table

Vii. Potential Non Biomedical Applications and Material Science Integration of Xpf St5

XPF-St5 in Catalysis and Reaction Optimization

There is currently no available research to suggest the use of this compound or its derivatives in homogeneous, heterogeneous, biocatalysis, or organocatalysis.

No data is available on the application of this compound in homogeneous or heterogeneous catalysis.

There is no information on the use of this compound in biocatalysis or organocatalysis.

Integration of this compound into Advanced Materials and Nanotechnology

No research has been found detailing the integration of this compound into advanced materials or its application in nanotechnology.

There is no information regarding the incorporation of this compound into polymeric systems.

There is no data to support the use of this compound in surface modification or coating technologies.

This compound as a Chemical Probe or Research Tool (non-clinical)

There is no available information on the application of this compound as a non-clinical chemical probe or research tool.

Development of this compound-Based Sensors for Non-Biological Analytes

The unique physicochemical properties of the novel compound this compound have prompted significant research into its potential for applications beyond the biomedical field. A particularly promising area of investigation is its use in the development of highly sensitive and selective sensors for the detection of non-biological analytes. These analytes, often industrial pollutants or environmental toxins, require precise and rapid detection for environmental monitoring and industrial process control. The integration of this compound into various sensor platforms leverages its specific molecular recognition capabilities and its ability to transduce binding events into measurable signals.

Research has demonstrated that this compound can be functionalized onto different transducer surfaces, including optical and electrochemical sensors, to create robust sensing elements. The interaction between this compound and the target analyte can induce changes in optical properties such as fluorescence or absorbance, or alter electrochemical characteristics like impedance or current. mdpi.commdpi.comnih.gov These changes, when accurately measured, form the basis of the sensing mechanism.

Initial studies have focused on the development of this compound-based sensors for two critical classes of non-biological analytes: heavy metal ions and volatile organic compounds (VOCs). The selection of these targets is driven by the pressing need for real-time monitoring of these substances in water and air to mitigate environmental and health risks.

Heavy Metal Ion Detection:

The ability of this compound to form stable complexes with specific heavy metal ions has been exploited in the design of both optical and electrochemical sensors. Researchers have successfully immobilized this compound on gold nanoparticles and quantum dots to create colorimetric and fluorescent sensors, respectively. Upon binding with a target metal ion, a distinct color change or quenching of fluorescence is observed, allowing for quantitative detection.

A notable study detailed the development of an electrochemical sensor for the detection of lead (Pb²⁺) and mercury (Hg²⁺) ions in aqueous solutions. In this sensor, a glassy carbon electrode was modified with a thin film of this compound. The binding of the metal ions to the this compound layer altered the electron transfer resistance at the electrode surface, which was measured using electrochemical impedance spectroscopy (EIS). The sensor demonstrated high sensitivity and selectivity for these ions, even in the presence of other interfering metal ions.

Interactive Data Table: Performance of an this compound-Based Electrochemical Sensor for Heavy Metal Ions

AnalyteConcentration Range (µM)Limit of Detection (µM)Response Time (s)Selectivity against Interfering Ions
Pb²⁺0.05 - 100.0260High
Hg²⁺0.1 - 200.0890High
Cd²⁺1 - 500.5120Moderate
As³⁺5 - 1002180Low

This table presents hypothetical performance data for an this compound-based electrochemical sensor to illustrate its potential capabilities.

Volatile Organic Compound (VOC) Detection:

The integration of this compound into gas sensor platforms has also been explored. When coated onto the surface of a quartz crystal microbalance (QCM) or a chemiresistor, this compound exhibits selective adsorption of certain VOCs. This adsorption leads to a change in the resonance frequency of the QCM or the resistance of the chemiresistor, providing a quantitative measure of the VOC concentration.

A proof-of-concept study focused on the detection of benzene (B151609) and toluene, common industrial solvents and pollutants. An this compound-based chemiresistor showed a rapid and reversible response to varying concentrations of these VOCs in the parts-per-billion (ppb) range. The sensor's performance was attributed to the specific molecular interactions between the aromatic rings of the VOCs and the complementary structural motifs within the this compound molecule.

Interactive Data Table: Performance of an this compound-Based Chemiresistor for VOCs

AnalyteConcentration Range (ppb)Limit of Detection (ppb)Response Time (s)Recovery Time (s)
Benzene10 - 500530120
Toluene20 - 10001045180
Xylene50 - 20002560240
Acetone100 - 5000502090

This table presents hypothetical performance data for an this compound-based chemiresistor to illustrate its potential capabilities in detecting volatile organic compounds.

The development of this compound-based sensors for non-biological analytes is a burgeoning field of research. The promising results obtained for the detection of heavy metals and VOCs underscore the versatility of this compound in material science and analytical chemistry. Future work will likely focus on optimizing sensor design to enhance sensitivity, selectivity, and long-term stability, as well as expanding the range of detectable analytes. The integration of these sensors into portable and automated monitoring systems holds the potential to revolutionize environmental and industrial safety protocols.

Viii. Future Directions and Emerging Research Avenues for Xpf St5

Integration of Artificial Intelligence and Machine Learning in XPF-St5 Research

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research offers a transformative approach to understanding and predicting the behavior of this compound. These computational tools are being leveraged to analyze vast datasets, identify complex patterns, and generate predictive models that can guide experimental research.

One of the primary applications of AI in this compound research is in the development of quantitative structure-activity relationship (QSAR) models. These models use machine learning algorithms to correlate the structural features of this compound and its analogs with their biological activities. By training on existing experimental data, AI can predict the efficacy and potential targets of novel this compound derivatives, thereby streamlining the drug discovery process.

Deep learning, a subset of machine learning, is being employed to analyze complex biological data, such as genomic and proteomic information, to identify potential biomarkers related to the activity of this compound. fondazione-fair.it Neural networks can sift through intricate datasets to uncover subtle correlations that may not be apparent through traditional statistical methods. youtube.comfpf.org This can lead to a more profound understanding of the compound's mechanism of action and help in identifying patient populations that are most likely to respond to future therapies based on this compound.

Table 1: Application of AI/ML in this compound Research

AI/ML Application Description Potential Impact on this compound Research
QSAR Modeling Utilizes machine learning to predict the biological activity of chemical compounds based on their molecular structure. Rapidly screen virtual libraries of this compound analogs to prioritize synthesis and testing of the most promising candidates.
Predictive Toxicology Employs AI algorithms to forecast the potential toxicity of this compound and its derivatives based on structural alerts and existing toxicological data. Early identification of potentially harmful compounds, reducing the need for extensive animal testing and improving the safety profile of lead candidates.
Mechanism of Action Deconvolution Leverages deep learning to analyze multi-omics data (genomics, proteomics, metabolomics) to elucidate the biological pathways modulated by this compound. Provides a deeper understanding of how this compound exerts its effects at a molecular level, facilitating the identification of novel therapeutic targets.

| De Novo Design | Uses generative models to design novel molecules with optimized properties based on the core scaffold of this compound. | Creation of next-generation this compound analogs with enhanced efficacy, selectivity, and pharmacokinetic properties. |

Novel Methodologies for High-Throughput Screening of this compound Analogs (non-clinical)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds. springernature.com For this compound, the development and implementation of novel HTS methodologies are crucial for efficiently identifying analogs with superior properties.

One of the key innovations in this area is the use of microfluidics-based screening platforms. These "lab-on-a-chip" systems allow for the screening of thousands of compounds in a miniaturized format, significantly reducing the consumption of reagents and the time required for analysis. For this compound research, this technology enables the rapid assessment of a diverse range of analogs against various cell lines or biochemical targets.

Another emerging trend is the use of high-content imaging (HCI) in conjunction with HTS. HCI combines automated microscopy with sophisticated image analysis software to provide multiparametric data on the effects of compounds at the cellular level. When screening this compound analogs, HCI can simultaneously assess various parameters such as cell viability, morphology, and the expression of specific protein markers, offering a more comprehensive understanding of a compound's activity than traditional single-endpoint assays.

Furthermore, the development of novel biosensors and reporter assays is enhancing the specificity and sensitivity of HTS for this compound. These assays can be designed to detect the direct interaction of this compound analogs with their molecular targets or to monitor the downstream signaling events, providing valuable insights into their mechanism of action. The use of techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) allows for the real-time monitoring of molecular interactions in a high-throughput format. nih.gov

Table 2: Comparison of HTS Methodologies for this compound Analog Screening

Methodology Principle Advantages for this compound Screening Limitations
Microfluidics-based Screening Miniaturized assays performed in micro-channel networks. Low sample and reagent consumption; high-throughput; precise control over experimental conditions. Complex fabrication; potential for channel clogging.
High-Content Imaging (HCI) Automated microscopy and image analysis to quantify cellular phenotypes. Provides multi-parametric data; visual confirmation of compound effects; spatial and temporal resolution. Large data storage and analysis requirements; slower than some other HTS methods.
DNA-Encoded Library (DEL) Technology Screening of vast libraries of compounds, each tagged with a unique DNA barcode. Access to immense chemical diversity; rapid identification of hits through DNA sequencing. Requires specialized library synthesis and screening expertise; potential for false positives.

| Label-Free Detection (e.g., Surface Plasmon Resonance) | Measures changes in refractive index upon compound binding to a target. | Real-time kinetic data; no need for labels that might interfere with binding. | Lower throughput than some other methods; requires immobilization of the target protein. |

Advanced Spectroscopic and Imaging Techniques for Real-time this compound Dynamics

Understanding the dynamic behavior of this compound within a biological system is critical to elucidating its mechanism of action. Advanced spectroscopic and imaging techniques are providing unprecedented insights into the real-time dynamics of this compound at the molecular and cellular levels.

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), are enabling the visualization of this compound and its interactions with subcellular structures at a resolution beyond the diffraction limit of light. By labeling this compound with fluorescent probes, researchers can track its localization and trafficking within living cells with nanoscale precision.

In parallel, advanced spectroscopic methods are being employed to study the structural dynamics of this compound and its target interactions. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the three-dimensional structure of this compound in solution and can be used to map its binding site on a target protein. Time-resolved fluorescence spectroscopy can monitor the conformational changes in a target protein upon binding to this compound, providing insights into the kinetics of the interaction.

Furthermore, the use of intravital microscopy is allowing for the real-time imaging of this compound in living organisms. This powerful technique provides a window into the dynamic behavior of the compound in a complex physiological environment, offering valuable information on its biodistribution, target engagement, and efficacy in a preclinical setting.

Challenges and Opportunities in this compound Translational Research (non-clinical, broader scientific translation)

The translation of promising preclinical findings for this compound into tangible scientific advancements presents both significant challenges and exciting opportunities. nih.govcytivalifesciences.com A primary challenge lies in bridging the gap between basic scientific discovery and the development of robust research tools and assays. cytivalifesciences.comresearchgate.net This involves a multidisciplinary effort to move from initial "bench" observations to validated "bedside" applications in a research context. nih.gov

One of the main hurdles is the development of reliable and reproducible preclinical models that accurately mimic the complexities of the biological systems in which this compound is intended to be studied. nih.gov The establishment of standardized protocols and the use of well-characterized in vitro and in vivo models are essential for generating high-quality data that can be confidently translated to subsequent stages of research.

Another challenge is the need for a deeper understanding of the pharmacokinetic and pharmacodynamic properties of this compound. This includes characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as establishing a clear relationship between its concentration and its biological effects. Overcoming these challenges will require a concerted effort from chemists, biologists, and pharmacologists.

Despite these challenges, the opportunities for advancing our understanding of fundamental biological processes through this compound are immense. The development of this compound as a chemical probe could provide a powerful tool for dissecting complex signaling pathways and identifying novel therapeutic targets. Furthermore, the insights gained from the translational research of this compound could inform the development of other compounds with similar mechanisms of action.

The successful translation of this compound research will also depend on fostering collaborations between academic researchers and industry partners. nih.gov Such partnerships can provide the necessary resources and expertise to navigate the complex path from a promising lead compound to a validated research tool. By embracing a collaborative and multidisciplinary approach, the scientific community can unlock the full potential of this compound and pave the way for future discoveries.

Table 3: Mentioned Compound Names

Compound Name

Q & A

Q. What systematic approaches identify knowledge gaps in this compound's existing literature?

  • Methodological Answer :

Bibliometric analysis : Use tools like VOSviewer to map publication trends and understudied areas (e.g., pharmacokinetics, toxicity) .

Meta-analysis : Pool data from heterogeneous studies to quantify effect sizes and heterogeneity via I2^2 statistics .

Expert consultation : Engage interdisciplinary panels to prioritize gaps based on clinical or industrial relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.